molecular formula C22H22FN3O2S B1665730 アルタンセリン CAS No. 76330-71-7

アルタンセリン

カタログ番号: B1665730
CAS番号: 76330-71-7
分子量: 411.5 g/mol
InChIキー: SMYALUSCZJXWHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルタンセリンは、セロトニン受容体のサブタイプである5-HT2A受容体に対する高い親和性で知られる化学化合物です。 これは主に、陽電子放出断層撮影(PET)研究における放射性リガンドとして使用され、脳における5-HT2A受容体の分布を可視化および定量化します 。この化合物は、特にさまざまな精神障害および神経障害の理解における神経画像研究において重要な役割を果たしてきました。

科学的研究の応用

Altanserin has a wide range of applications in scientific research:

    Neuroimaging: As a radioligand labeled with fluorine-18, Altanserin is used in PET studies to map the distribution of 5-HT2A receptors in the brain. .

    Pharmacological Studies: Altanserin is used to investigate the role of 5-HT2A receptors in various physiological and pathological processes.

    Drug Development: The compound is used in the development and testing of new drugs targeting the 5-HT2A receptor.

作用機序

アルタンセリンは、神経伝達の調節に関与するGタンパク質共役受容体である5-HT2A受容体に選択的に結合することでその効果を発揮します。 結合すると、アルタンセリンはアンタゴニストとして作用し、受容体の活性を阻害し、通常セロトニンによって活性化される下流のシグナル伝達経路を遮断します 。この阻害は、気分、知覚、認知の調節に役立ち、精神障害の研究において価値のあるものとなります。

6. 類似の化合物との比較

アルタンセリンは、次のような他の5-HT2A受容体アンタゴニストと比較されることがよくあります。

Safety and Hazards

Altanserin should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound. In case of accidental contact, it is advised to wash off with soap and plenty of water .

生化学分析

Biochemical Properties

Altanserin interacts with the 5-Hydroxytryptamine 2A receptor, which is a type of serotonin receptor . The nature of this interaction is that of an antagonist, meaning that Altanserin binds to the receptor and inhibits its activation .

Cellular Effects

The binding of Altanserin to the 5-Hydroxytryptamine 2A receptor can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

Altanserin exerts its effects at the molecular level through its antagonistic interaction with the 5-Hydroxytryptamine 2A receptor . By binding to this receptor, it inhibits the activation of the receptor and subsequent downstream signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Altanserin have been studied over time in laboratory settings, particularly in relation to its binding to the 5-Hydroxytryptamine 2A receptor

Metabolic Pathways

The metabolic pathways involving Altanserin are not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely involved in pathways related to serotonin signaling .

Transport and Distribution

Given its role as a radioligand in PET studies, it is likely that it is distributed throughout the brain where the 5-Hydroxytryptamine 2A receptors are located .

Subcellular Localization

The subcellular localization of Altanserin is not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely localized to the cell membrane where this receptor is typically found .

準備方法

合成経路および反応条件: アルタンセリンは、以下の主要なステップを含む多段階プロセスを通じて合成できます。

工業的生産方法: アルタンセリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するために、反応条件の厳格な制御が必要です。一貫性と効率を維持するために、自動合成および精製システムの使用が一般的です。

化学反応の分析

反応の種類: アルタンセリンは、次のようなさまざまなタイプの化学反応を起こします。

    置換反応: ベンゾイル基のフッ素原子は、適切な条件下で他の求核剤で置換することができます。

    酸化と還元: キナゾリン-4-オン部分は酸化と還元の反応を起こす可能性がありますが、これらの反応は実際的な用途ではあまり一般的ではありません。

一般的な試薬と条件:

    置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件には、一般的に極性非プロトン性溶媒と穏やかな加熱の使用が含まれます。

    酸化と還元: 過酸化水素や水素化ホウ素ナトリウムなどの試薬を制御された条件下で使用することができます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、改変された薬理学的特性を持つさまざまなアルタンセリン誘導体を生成する可能性があります。

4. 科学研究への応用

アルタンセリンは、科学研究において幅広い用途があります。

    神経画像: フッ素-18で標識された放射性リガンドとして、アルタンセリンはPET研究で使用され、脳における5-HT2A受容体の分布をマッピングします。 .

    薬理学的調査: アルタンセリンは、さまざまな生理学的および病理学的プロセスにおける5-HT2A受容体の役割を調査するために使用されます。

    薬物開発: この化合物は、5-HT2A受容体を標的とする新規薬物の開発および試験に使用されます。

類似化合物との比較

Altanserin is often compared with other 5-HT2A receptor antagonists such as:

特性

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043891
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76330-71-7
Record name Altanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76330-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altanserin
Reactant of Route 2
Reactant of Route 2
Altanserin
Reactant of Route 3
Reactant of Route 3
Altanserin
Reactant of Route 4
Reactant of Route 4
Altanserin
Reactant of Route 5
Reactant of Route 5
Altanserin
Reactant of Route 6
Altanserin
Customer
Q & A

Q1: How does altanserin interact with its target receptor?

A1: Altanserin binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]

Q2: What are the downstream effects of altanserin binding to 5-HT2A receptors?

A2: By antagonizing 5-HT2A receptors, altanserin inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]

Q3: What is the molecular formula and weight of altanserin?

A3: Altanserin has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]

Q4: Is there any spectroscopic data available for altanserin?

A4: While the provided research does not delve into detailed spectroscopic analysis of altanserin, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify altanserin and its metabolites in biological samples. [, ]

Q5: How does altanserin perform under various storage conditions?

A5: Specific data regarding altanserin's stability under various storage conditions is not explicitly discussed in the provided research.

Q6: Does altanserin exhibit any catalytic properties?

A6: Altanserin is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.

Q7: Have computational methods been used to study altanserin?

A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of altanserin and related compounds. []

Q8: How do structural modifications of altanserin affect its activity and selectivity?

A8: Research suggests that the 4-benzoyl-piperidine moiety in altanserin is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of altanserin with other antagonists like SR 46349B can lead to compounds with altered binding properties. []

Q9: Are there specific safety regulations regarding the handling and disposal of altanserin, particularly its radiolabeled form?

A9: The provided research primarily focuses on the scientific applications of altanserin. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.

Q10: How is altanserin absorbed, distributed, metabolized, and excreted in the body?

A10: Research indicates that after intravenous administration, [18F]altanserin rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of altanserin results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]

Q11: How long does it take for altanserin to reach equilibrium in the brain?

A11: Studies using a bolus plus constant infusion paradigm of [18F]altanserin show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []

Q12: What preclinical models are used to study the effects of altanserin?

A12: Altanserin's effects have been investigated in various preclinical models, including:

  • Rodent models: Rat brain homogenates have been used to study [18F]altanserin binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]
  • Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]altanserin and its deuterated derivative. [, ]
  • Pig models: [18F]altanserin has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []

Q13: What is the safety profile of altanserin?

A13: The provided research focuses on the application of altanserin as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.

Q14: What are the current methods used to deliver altanserin to the brain?

A14: Current research primarily utilizes intravenous administration of [18F]altanserin for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]

Q15: How is altanserin quantified in biological samples?

A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in altanserin research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]

Q16: What is the environmental impact of altanserin?

A16: The provided research primarily focuses on the pharmacological and imaging applications of altanserin. Information regarding its environmental impact and degradation pathways would require further investigation.

Q17: What is known about the solubility of altanserin in various media?

A17: Specific data regarding altanserin's solubility in different media is not extensively discussed in the provided research.

Q18: How are the analytical methods used for altanserin validated?

A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []

Q19: What quality control measures are in place for altanserin used in research?

A19: While the research highlights the importance of radiolabeling and purification processes for [18F]altanserin, specific details regarding broader quality control measures are not elaborated upon. [, ]

Q20: Does altanserin induce any immune response?

A20: The provided research primarily focuses on the neurological effects of altanserin and does not provide information about its potential immunogenicity.

Q21: Does altanserin interact with any drug transporters, particularly at the blood-brain barrier?

A21: Research indicates that altanserin is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence altanserin's brain penetration and distribution across different species. []

Q22: Does altanserin affect the activity of drug-metabolizing enzymes?

A22: The provided research does not provide specific details on altanserin's potential to induce or inhibit drug-metabolizing enzymes.

Q23: Is altanserin biodegradable?

A23: Specific information regarding altanserin's biodegradability is not available in the provided research.

Q24: Are there any alternative compounds to altanserin for 5-HT2A receptor imaging or research?

A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:

  • [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]
  • [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []
  • [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]

Q25: Are there specific guidelines for the disposal of altanserin, particularly its radiolabeled form?

A25: The disposal of radiolabeled compounds, including [18F]altanserin, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.

Q26: What research infrastructure is necessary for conducting studies with altanserin?

A26: Research involving [18F]altanserin typically requires specialized facilities equipped for:

  • Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]
  • Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]
  • Data analysis: Processing and interpreting imaging and pharmacological data. [, ]

Q27: When was altanserin first synthesized and used in research?

A27: Altanserin was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []

Q28: How does altanserin research contribute to a broader understanding of brain function and disorders?

A28: Altanserin research using PET imaging has provided valuable insights into:

  • Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]
  • Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]
  • Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。